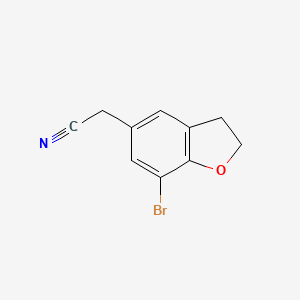

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIACWNGTVZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Dehalogenated compounds or alcohols.

Scientific Research Applications

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and acetonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

7-Bromo-2,3-dihydrobenzofuran: Lacks the acetonitrile group, making it less versatile in certain reactions.

2,3-Dihydro-1-benzofuran-5-ylacetonitrile: Lacks the bromine atom, affecting its reactivity and biological activity.

7-Bromo-2,3-dihydro-1-benzofuran-5-ylmethanol: Contains a hydroxyl group instead of an acetonitrile group, leading to different chemical properties.

Uniqueness

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has a molecular formula of CHBrN and a molecular weight of 266.14 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile |

| CAS Number | 1782457-66-2 |

| MDL Number | MFCD27920385 |

| PubChem CID | 75481894 |

| Appearance | Powder |

Antimicrobial Activity

Recent studies indicate that derivatives similar to 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions have demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Bacillus mycoides | 0.0048 |

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety and therapeutic potential of compounds. In studies involving related benzofuran derivatives, significant antiproliferative effects were observed against cancer cell lines, including A549 (lung cancer), with some compounds demonstrating selective toxicity towards rapidly dividing cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (lung cancer) | 10 |

| Compound E | MCF7 (breast cancer) | 15 |

| Compound F | HeLa (cervical cancer) | 12 |

Case Studies

- Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial efficacy of various benzofuran derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative treatments .

- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans. The findings revealed that some derivatives had MIC values in the range of 16.69 to 78.23 µM, indicating moderate antifungal activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a pre-functionalized dihydrobenzofuran scaffold followed by cyanoethylation. For example, bromination at the 7-position of 2,3-dihydrobenzofuran derivatives (e.g., using NBS or Br₂ in DCM) should precede acetonitrile group introduction via nucleophilic substitution or coupling reactions. Evidence from similar brominated benzofuran derivatives suggests that temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions .

- Yield Optimization : Use catalytic Pd or Cu for coupling reactions (e.g., Suzuki-Miyaura for aryl halides), with yields typically ranging from 60–85% depending on steric and electronic effects of substituents .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., dihydrobenzofuran protons at δ 3.2–4.0 ppm and nitrile carbon at δ ~118 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: ~254.0 for C₁₀H₉BrNO).

- X-ray Crystallography : If crystalline, use SHELX-97 for structure refinement and ORTEP-3 for visualization to resolve ambiguities in regiochemistry .

Q. What safety precautions are essential when handling this compound?

- Hazards : The nitrile group poses toxicity risks (cyanide release under acidic/basic conditions). Bromine may contribute to skin/eye irritation.

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent degradation . For spills, neutralize with sodium hypochlorite before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the dihydrobenzofuran ring conformation?

- Approach : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. The dihydrobenzofuran ring typically adopts an envelope conformation, with the bromine atom causing slight distortion due to steric bulk. Compare torsion angles (C2-C3-C4-Br) to literature values for similar systems .

- Data Contradictions : Discrepancies in bond lengths (e.g., C-Br ~1.89 Å vs. expected 1.91 Å) may indicate crystal packing effects or measurement errors; use R-factor analysis (<5% preferred) .

Q. What strategies mitigate side reactions during functionalization of the nitrile group?

- Reactivity Control : The nitrile group can be reduced to amines (e.g., LiAlH₄) or hydrolyzed to carboxylic acids (H₂SO₄/H₂O). To avoid over-reduction, use milder reagents (e.g., DIBAL-H for partial reduction). For cross-coupling, protect the nitrile with a trimethylsilyl group .

- Case Study : In balanophonin analogs, nitrile-to-amide conversion under basic conditions achieved 72% yield without ring-opening .

Q. How does the bromine substituent influence pharmacological activity in related benzofuran derivatives?

- Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity (logP ~2.5) and bioavailability, as seen in balanophonin derivatives with anti-inflammatory properties. However, bulky substituents at the 7-position may reduce binding affinity to targets like COX-2 .

- Experimental Design : Compare IC₅₀ values of brominated vs. non-brominated analogs in enzyme inhibition assays (e.g., ELISA for COX-2) .

Q. How to address contradictions in reported synthetic yields for analogous compounds?

- Root Cause Analysis : Variability often arises from differences in bromination efficiency (e.g., NBS vs. Br₂) or purification methods (column chromatography vs. recrystallization). For example, bromination with NBS in CCl₄ gave 85% yield in one study but only 60% in another due to trace moisture .

- Mitigation : Use Karl Fischer titration to ensure solvent dryness and monitor reaction progress via TLC (hexane:EtOAc = 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.